molecular formula C10H20ClNO2 B14760699 Atagabalin HCl

Atagabalin HCl

Cat. No.: B14760699
M. Wt: 221.72 g/mol
InChI Key: MJEPQHYIBKJJGY-WSZWBAFRSA-N
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Description

Atagabalin hydrochloride is a compound developed by Pfizer, related to gabapentin, and known for its binding to the α2δ calcium channels (1 and 2). It was initially under development for the treatment of insomnia but was discontinued following unsatisfactory trial results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atagabalin hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for atagabalin hydrochloride would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as crystallization or chromatography, would be employed to isolate the final product .

Chemical Reactions Analysis

Reaction Steps and Conditions

The synthesis involves several HCl-mediated reactions:

  • Lactam hydrolysis :

    • Reagent : 6N HCl

    • Conditions : Reflux for 4 hours, followed by dilution and extraction .

  • Curtius reaction :

    • Reagent : Aqueous HCl

    • Conditions : Hydrolysis of isocyano groups to amino esters .

  • Purification :

    • Reagent : Hydrochloric acid (3 mol/L)

    • Conditions : Reaction at 85–100°C for 5 hours, followed by separation and concentration .

Key Reaction Data

Step Reagents Conditions Outcome
Lactam hydrolysis6N HCl, 1,4-dioxaneReflux for 4 hoursFormation of Atagabalin HCl
Curtius reactionAqueous HClHydrolysis of isocyano groupAmino ester intermediate
Anion exchangeHydrochloric acid (3 mol/L)85–100°C for 5 hoursIsolation of hydrochloride salt

Stability and Kinetics

While explicit kinetic data for this compound degradation is unavailable in the provided sources, related compounds like gabapentin exhibit pH-dependent stability. For example:

  • pH dependence : Thiamine analogs show faster degradation at higher pH (e.g., pH 6 vs. pH 3) .

  • Concentration effects : Higher concentrations (e.g., 20 mg/mL vs. 1 mg/mL) accelerate degradation in similar systems .

These trends suggest this compound may follow analogous stability patterns, though specific studies are lacking.

Structural and Functional Context

This compound (C₁₀H₁₉NO₂) is a cyclopentane-derived compound structurally related to gabapentin. Its synthesis involves forming a hydrochloride salt to enhance solubility and stability, a common practice in pharmaceuticals .

Mechanism of Action

Atagabalin hydrochloride exerts its effects by binding to the α2δ subunits of voltage-dependent calcium channels (VDCCs). This binding modulates the activity of the calcium channels, leading to changes in calcium ion flow and subsequent cellular effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect slow-wave sleep and has potential therapeutic applications for insomnia .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-7-3-10(6-11,4-8(7)2)5-9(12)13;/h7-8H,3-6,11H2,1-2H3,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

MJEPQHYIBKJJGY-WSZWBAFRSA-N

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN.Cl

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN.Cl

Origin of Product

United States

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